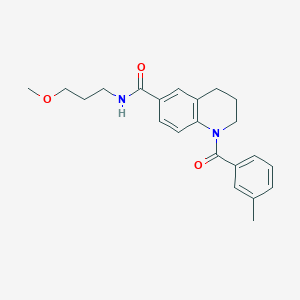
1-(3-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline, also known as MMQ, is a novel quinoline derivative that has gained significant interest in the scientific community due to its potential therapeutic applications. MMQ is a synthetic compound that was first synthesized in the early 2000s and has since been the subject of extensive research.
Applications De Recherche Scientifique
1-(3-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have anticancer, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 1-(3-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been shown to inhibit the activity of the NF-kB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). This compound has also been shown to reduce inflammation and oxidative stress in cells, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound is also stable under a wide range of conditions, making it suitable for long-term storage and transport. However, one limitation of this compound is that it is a relatively new compound, and its potential toxicological effects are not fully understood. Therefore, caution should be exercised when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for the research of 1-(3-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline. One potential direction is the development of this compound derivatives with improved pharmacological properties. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, the development of new methods for the synthesis of this compound and its derivatives could lead to the discovery of new compounds with even greater therapeutic potential. Overall, this compound is a promising compound that has the potential to contribute to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(3-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline involves a multi-step process that starts with the synthesis of 6-chloro-1,2,3,4-tetrahydroquinoline. This is followed by the synthesis of 6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline, which is then reacted with 3-methylbenzoyl chloride to form this compound. The synthesis of this compound has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-1-(3-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-16-6-3-7-19(14-16)22(26)24-12-4-8-17-15-18(9-10-20(17)24)21(25)23-11-5-13-27-2/h3,6-7,9-10,14-15H,4-5,8,11-13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATJEITVVNECSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7702742.png)
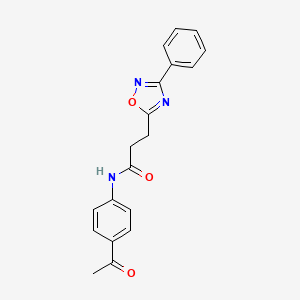


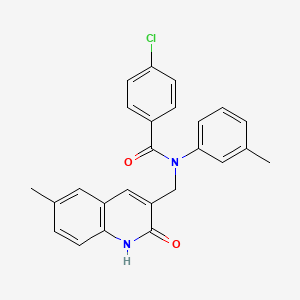
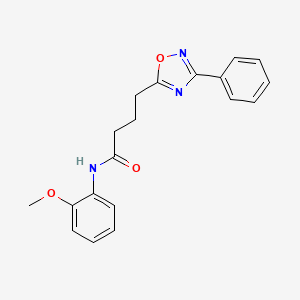
![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-(p-tolyl)oxalamide](/img/structure/B7702783.png)

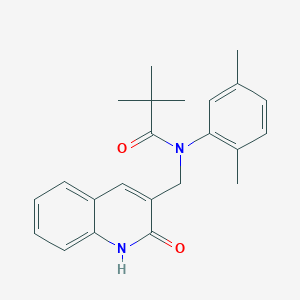
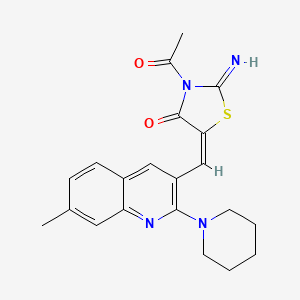
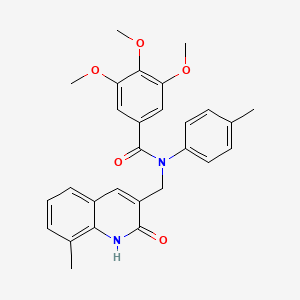


![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7702858.png)